Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride
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Overview
Description
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is a complex organozinc compound It is known for its unique structure, which combines a zinc chloride moiety with a phenoxazinylidene azanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride typically involves the reaction of zinc chloride with diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxazinylidene moiety.
Reduction: Reduction reactions can also occur, especially at the azanium group.
Substitution: The compound can participate in substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Oxidized derivatives of the phenoxazinylidene moiety.
Reduction: Reduced forms of the azanium group.
Substitution: Substituted derivatives where chloride ions are replaced by other groups.
Scientific Research Applications
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The zinc ion can coordinate with various functional groups, facilitating catalytic reactions. The phenoxazinylidene moiety can participate in electron transfer processes, while the azanium group can interact with negatively charged sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
Dichlorozinc: A simpler compound with only zinc and chloride ions.
Phenoxazin-5-ium chloride: Lacks the zinc moiety but has a similar phenoxazinylidene structure.
Diethylzinc: Contains zinc and ethyl groups but lacks the phenoxazinylidene and azanium groups.
Uniqueness
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is unique due to its combination of zinc chloride with a complex organic moiety
Properties
CAS No. |
73772-31-3 |
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Molecular Formula |
C19H24Cl3N3OZn |
Molecular Weight |
482.1 g/mol |
IUPAC Name |
dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.3ClH.Zn/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;/h8-12H,5-7H2,1-4H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
FMMJCWFYRNBXFH-UHFFFAOYSA-L |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Zn]Cl |
Origin of Product |
United States |
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